![molecular formula C15H18N2O2 B2957622 N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2305385-29-7](/img/structure/B2957622.png)
N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl ring, and a prop-2-enamide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring-opening reactions, substitutions, and others .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-13(18)16-14-11(2)7-6-8-12(14)15(19)17-9-4-5-10-17/h3,6-8H,1,4-5,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUVUZXGRCLMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


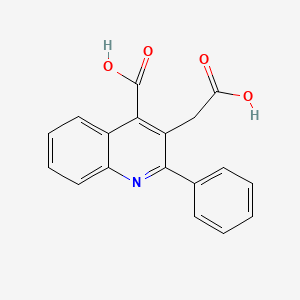

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)
![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)
![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)
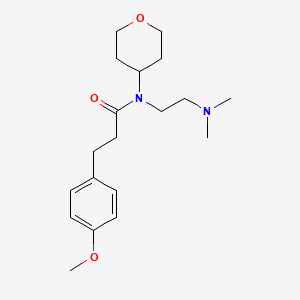
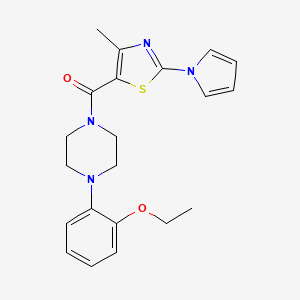
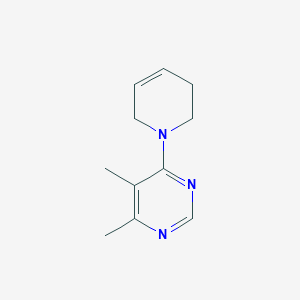
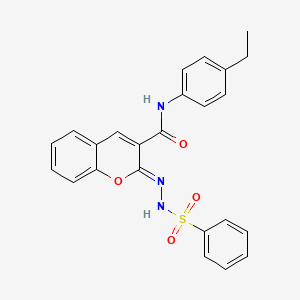
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)